2-Furanacetamide

Anticonvulsant Drug Discovery Medicinal Chemistry

Select 2-Furanacetamide for its demonstrated 56% potency advantage over pyrrole analogs in anticonvulsant MES models and its critical role as a key starting material for cefuroxime axetil impurity reference standards. This heterocyclic amide scaffold enables reproducible SAR library synthesis, HPLC method validation, and advanced catalytic methodology development. Secure high-purity batches with full analytical documentation to accelerate your medicinal chemistry and quality control workflows.

Molecular Formula C6H7NO2
Molecular Weight 125.13 g/mol
Cat. No. B15366766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Furanacetamide
Molecular FormulaC6H7NO2
Molecular Weight125.13 g/mol
Structural Identifiers
SMILESC1=COC(=C1)CC(=O)N
InChIInChI=1S/C6H7NO2/c7-6(8)4-5-2-1-3-9-5/h1-3H,4H2,(H2,7,8)
InChIKeyYJTOVUWIAQQJJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Furanacetamide for Research and Development: Sourcing the Core Furan-2-ylacetamide Scaffold


2-Furanacetamide (CAS 35948-64-8; also known as 2-furan-2-ylacetamide, C₆H₇NO₂, MW 125.13 g/mol) is a heterocyclic amide consisting of a furan ring substituted at the 2-position with an acetamide group [1]. This simple structural scaffold serves as a versatile starting material, intermediate, or core pharmacophore for the synthesis of diverse bioactive derivatives, including anticonvulsant amino acid analogs, β-lactam antibiotics, and functionalized polymers [2]. The compound's utility in medicinal chemistry and materials science stems from its electron-rich furan ring, which can undergo further functionalization, and the acetamide moiety, a common feature in numerous drugs .

Why 2-Furanacetamide Cannot Be Interchanged with Other Heterocyclic Acetamides in Research Applications


The selection of 2-furanacetamide over its closest analogs—such as 2-thiopheneacetamide, 2-pyrroleacetamide, or simple phenylacetamide—is not arbitrary; it is dictated by quantifiable differences in downstream biological potency, synthetic accessibility, and physicochemical properties [1]. In anticonvulsant drug discovery, the replacement of the furan ring with a pyrrole (2-pyrroleacetamide) resulted in a 56% decrease in in vivo potency (MES ED₅₀ of 10.3 mg/kg vs. 16.1 mg/kg) in a head-to-head study [1]. Similarly, 2-thiopheneacetamide analogs, while sharing sulfur heteroatom characteristics, present different electronic properties and metabolic stability profiles that preclude direct substitution without altering pharmacological outcomes . Furthermore, the furan scaffold's specific LogP and hydrogen-bonding capacity influence solubility and permeability differently than other heterocycles, directly impacting formulation and assay compatibility [2].

Quantitative Evidence Guide for 2-Furanacetamide: Comparative Data for Scientific Procurement Decisions


Comparative Anticonvulsant Potency of 2-Furanacetamide Derivatives vs. Pyrrole and Thiophene Analogs in the Maximal Electroshock Seizure (MES) Model

In a head-to-head study evaluating a series of functionalized alpha-heteroaromatic amino acids, (R,S)-alpha-acetamido-N-benzyl-2-furanacetamide (derived from 2-furanacetamide) demonstrated significantly superior anticonvulsant potency compared to its closest heterocyclic analog, (R,S)-alpha-acetamido-N-benzyl-2-pyrroleacetamide. The furan derivative achieved a 56% improvement in potency [1]. Furthermore, stereochemical resolution revealed that the (R)-enantiomer of the furan compound (ED₅₀ = 3.3 mg/kg) was approximately 2.9-fold more potent than the gold standard phenytoin (ED₅₀ = 9.50 mg/kg) in the MES model [1].

Anticonvulsant Drug Discovery Medicinal Chemistry

Synthetic Efficiency of 2-Furan-2-ylacetamide Scaffolds via Palladium-Catalyzed Oxidative Aminocarbonylation

A synthetic methodology for 2-furan-2-ylacetamides employs a sequential PdI₂-catalyzed oxidative aminocarbonylation of readily available (Z)-2-en-4-yn-1-ols, followed by intramolecular conjugate addition and spontaneous or acid-promoted aromatization . This contrasts with traditional approaches that rely on multistep sequences involving furan metallation and quenching with electrophiles. The reported method constructs the furan ring and installs the acetamide functionality in a single operational sequence, offering a more direct and convenient route to this scaffold .

Organic Synthesis Catalysis Methodology

Class C β-Lactamase Inhibitory Activity of a 2-Furanacetamide Derivative

A 2-furanacetamide derivative (BindingDB ID: BDBM50112047) was evaluated for its inhibitory activity against Class C β-lactamase from Enterobacter cloacae 908R, a clinically relevant enzyme contributing to cephalosporin resistance. The compound exhibited an IC₅₀ value of 4.20 µM (4200 nM) when tested at a concentration of 0.8 µmol [1]. While no direct comparator data is available for structurally similar heterocyclic acetamides in this specific assay, this result establishes a baseline for the furan scaffold in β-lactamase inhibition, providing a benchmark for medicinal chemistry optimization programs targeting antibiotic adjuvants.

Antimicrobial Resistance β-Lactamase Inhibition Drug Discovery

Utility of 2-Furanacetamide as a Precursor in Cefuroxime-Related Synthesis

A specifically functionalized derivative of 2-furanacetamide, namely (αZ)-α-(methoxyimino)-N-[(5aR,6R)-1,4,5a,6-tetrahydro-1,7-dioxo-3H,7H-azeto[2,1-b]furo[3,4-d][1,3]thiazin-6-yl]-2-furanacetamide, is a documented impurity of Cefuroxime Axetil, the 1-(acetyloxy)ethyl ester prodrug of the second-generation cephalosporin Cefuroxime . This establishes a direct link between the 2-furanacetamide scaffold and the industrial synthesis of a globally marketed β-lactam antibiotic. The ability to source authentic 2-furanacetamide is essential for impurity profiling, reference standard preparation, and analytical method validation in quality control laboratories for Cefuroxime manufacturing .

Pharmaceutical Impurity Cephalosporin Analytical Chemistry

Furan-Based Polyamide and Polyurea Synthesis: Copolymer Property Modulation via Furan vs. Isophthalic Acid Incorporation

In a systematic study of furan-based polyamides (PAs) and polyureas (PUs), the incorporation of furan-2,5-dicarbonyl dichloride (derived from furan precursors) alongside varying ratios of isophthaloyl chloride was investigated [1]. The resulting copolymers, prepared via interfacial and homogeneous polymerization, were characterized for thermal properties (TGA, DSC), molecular weight (GPC), and water uptake. The study demonstrated that furan units in the polymer chain could be used to tune material properties, such as hydrophilicity (water uptake of 0.87–1.80 mol H₂O/repeat unit at 70% RH), compared to wholly aromatic isophthalic acid-based polymers [1]. While 2-furanacetamide itself is not a direct monomer, it serves as a key precursor to furan diacid monomers, which are the cornerstone of these bio-based, high-performance polymer systems.

Polymer Chemistry Materials Science Renewable Monomers

Optimal Research and Industrial Use Cases for 2-Furanacetamide Based on Quantitative Differentiation


Anticonvulsant Drug Discovery: Synthesis of High-Potency Amino Acid Derivatives

Medicinal chemistry groups focused on developing novel antiepileptic drugs should prioritize 2-furanacetamide as a starting material. As demonstrated, the derived (R,S)-alpha-acetamido-N-benzyl-2-furanacetamide exhibits a 56% improvement in anticonvulsant potency over its pyrrole analog in the MES model, and the (R)-enantiomer is 2.9-fold more potent than phenytoin [1]. This makes 2-furanacetamide the preferred heterocyclic acetamide for building structure-activity relationship (SAR) libraries aimed at optimizing anticonvulsant efficacy and protective index [1].

Analytical Reference Standard for Cephalosporin Impurity Profiling

Quality control and analytical R&D laboratories involved in the manufacturing or generic development of Cefuroxime Axetil require authentic 2-furanacetamide to source or synthesize a key documented impurity [1]. Procurement of high-purity 2-furanacetamide supports the development and validation of HPLC or UPLC methods for impurity detection and quantification, ensuring compliance with pharmacopoeial standards for this second-generation cephalosporin antibiotic [1].

Synthetic Methodology Development: Palladium-Catalyzed Cascade Reactions

Academic and industrial research groups investigating novel catalytic methods for heterocycle synthesis can utilize 2-furanacetamide as a target scaffold. The established PdI₂-catalyzed oxidative aminocarbonylation/conjugate addition/aromatization cascade from (Z)-2-en-4-yn-1-ols provides a benchmark for developing more efficient, atom-economical routes to furanacetamides [1]. Procuring 2-furanacetamide as a reference standard facilitates yield determination and product validation in these methodological studies [1].

Bio-Based Polymer Research: Precursor for Furan Diacid Monomer Synthesis

Materials science laboratories engaged in the development of renewable, furan-based high-performance polymers should procure 2-furanacetamide as a versatile precursor. While 2-furanacetamide itself is not polymerizable, it can be transformed into furan-2,5-dicarboxylic acid (FDCA) or its derivatives, which are essential monomers for polyamides and polyesters with tunable thermal and mechanical properties [1]. This supports research into sustainable alternatives to petroleum-derived aromatic polymers like Kevlar or Nomex [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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